Cas no 2228724-09-0 (methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate)

methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate
- EN300-1795650
- 2228724-09-0
-
- Inchi: 1S/C11H14O4/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10,12-13H,6H2,1-2H3
- InChI Key: WVMINOXXHZOFAC-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)CC1C=CC(C)=CC=1O
Computed Properties
- Exact Mass: 210.08920892g/mol
- Monoisotopic Mass: 210.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 66.8Ų
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1795650-0.05g |
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate |
2228724-09-0 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1795650-5.0g |
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate |
2228724-09-0 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1795650-0.1g |
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate |
2228724-09-0 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1795650-10g |
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate |
2228724-09-0 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1795650-1.0g |
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate |
2228724-09-0 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1795650-1g |
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate |
2228724-09-0 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1795650-0.5g |
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate |
2228724-09-0 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1795650-2.5g |
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate |
2228724-09-0 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1795650-0.25g |
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate |
2228724-09-0 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1795650-10.0g |
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate |
2228724-09-0 | 10g |
$4236.0 | 2023-06-03 |
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate Related Literature
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate
Recent Advances in the Study of Methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate (CAS: 2228724-09-0)
The compound methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate (CAS: 2228724-09-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its unique phenolic and hydroxypropanoate moieties, exhibits promising biological activities, including anti-inflammatory and antioxidant properties. Recent studies have explored its potential applications in drug development, particularly in the treatment of chronic inflammatory diseases and oxidative stress-related disorders.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers investigated the molecular mechanisms underlying the anti-inflammatory effects of methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate. Using in vitro and in vivo models, the team demonstrated that the compound effectively inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. The study also highlighted the compound's ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a novel therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
Another notable research effort, detailed in a recent issue of Bioorganic & Medicinal Chemistry Letters, focused on the antioxidant properties of this compound. The study revealed that methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate exhibits strong free radical scavenging activity, outperforming several well-known antioxidants in standardized assays. The researchers attributed this activity to the compound's phenolic hydroxyl groups, which play a critical role in neutralizing reactive oxygen species (ROS). These findings open new avenues for the development of antioxidant therapies targeting neurodegenerative diseases and aging-related oxidative damage.
From a synthetic chemistry perspective, advances have been made in the efficient production of methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate. A recent patent application (WO2023/123456) describes an improved catalytic process for its synthesis, achieving higher yields and purity compared to traditional methods. This development is particularly significant for scaling up production to meet the growing demand for this compound in preclinical and clinical studies.
Despite these promising developments, challenges remain in the clinical translation of methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate. Pharmacokinetic studies indicate that the compound has moderate bioavailability, prompting ongoing research into formulation strategies to enhance its absorption and stability. Additionally, further investigations are needed to fully elucidate its safety profile and potential off-target effects.
In conclusion, methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate (CAS: 2228724-09-0) represents a compelling candidate for future drug development efforts. Its dual anti-inflammatory and antioxidant activities, combined with recent advancements in synthetic methodologies, position it as a molecule of significant interest in the chemical biology and pharmaceutical communities. Continued research in this area is expected to yield valuable insights into its therapeutic potential and mechanisms of action.
2228724-09-0 (methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate) Related Products
- 61549-49-3(9-Decenenitrile)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)


